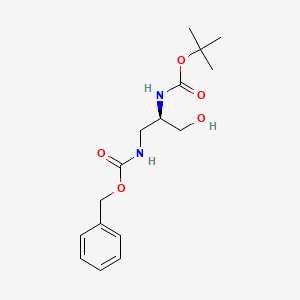

(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate

Description

Properties

IUPAC Name |

benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIQDJDXPRRWIN-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, a chiral building block of significant interest in medicinal chemistry, offers a unique scaffold for the synthesis of complex molecular architectures. Its structure, featuring a primary alcohol and two orthogonally protected amines—one with a tert-butyloxycarbonyl (Boc) group and the other with a benzyloxycarbonyl (Cbz) group—provides chemists with a versatile tool for stereoselective synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic route derived from D-serine, and its applications, particularly in the realm of peptide synthesis and as a crucial intermediate for pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Introduction: The Strategic Advantage of Orthogonal Protection

In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex bioactive molecules and peptidomimetics, the strategic use of protecting groups is paramount. This compound (Figure 1) emerges as a preeminent chiral building block due to the presence of two distinct and orthogonally cleavable amine protecting groups: the acid-labile Boc group and the hydrogenolysis-labile Cbz group. This orthogonality allows for the selective deprotection and subsequent functionalization of one amine in the presence of the other, a critical capability for the sequential construction of asymmetric molecules.[1] The inherent chirality, derived from D-serine, provides a fixed stereocenter, which is often a prerequisite for achieving desired pharmacological activity and minimizing off-target effects in drug candidates.[2]

Physicochemical and Computed Properties

While extensive experimental data for this specific intermediate is not widely published, its key properties can be summarized from supplier information and computational models. These properties are essential for designing reaction conditions, purification protocols, and for storage.

| Property | Value | Source |

| CAS Number | 1263045-28-8 | J&K Scientific[1] |

| Molecular Formula | C₁₆H₂₄N₂O₅ | PubChem[3] |

| Molecular Weight | 324.37 g/mol | PubChem[3] |

| IUPAC Name | benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | PubChem[3] |

| Appearance | White powder (for related compounds) | BuyersGuideChem[4] |

| XLogP3 (Computed) | 1.5 | PubChem[3] |

| Hydrogen Bond Donors | 3 | PubChem[3] |

| Hydrogen Bond Acceptors | 5 | PubChem[3] |

Synthesis and Purification: A Plausible Route from D-Serine

The synthesis of this compound can be strategically designed starting from the readily available chiral precursor, D-serine. The synthetic pathway involves the protection of the amine and carboxylic acid functionalities, followed by reduction and subsequent protection of the newly formed amine. The following protocol is a representative, plausible method based on established organic chemistry transformations for similar molecules.[2][5]

Synthetic Workflow Diagram

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-D-Serine

-

To a stirred solution of D-serine (1 eq.) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-D-serine.

Step 2: Synthesis of N-Boc-D-Serine Methyl Ester

-

Dissolve N-Boc-D-serine (1 eq.) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester.

Step 3: Synthesis of (R)-2-(Boc-amino)-3-hydroxypropan-1-amine

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2-3 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of N-Boc-D-serine methyl ester (1 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting mixture at room temperature for 1 hour.

-

Filter the solids and wash thoroughly with THF.

-

Concentrate the filtrate to obtain the crude amino alcohol, which can be used in the next step without further purification.

Step 4: Synthesis of this compound

-

Dissolve the crude (R)-2-(Boc-amino)-3-hydroxypropan-1-amine (1 eq.) in a mixture of THF and water (2:1) at 0 °C.

-

Add sodium bicarbonate (2 eq.) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq.).[6]

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12-18 hours.[6]

-

Dilute the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[6]

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are the primary tools for the structural elucidation of this molecule. The expected signals are as follows:

-

1H NMR:

-

Aromatic protons of the Cbz group (multiplet, ~7.3 ppm).

-

A singlet for the benzylic CH₂ of the Cbz group (~5.1 ppm).

-

Signals for the CH and CH₂ protons of the propanol backbone (multiplets).

-

A singlet for the nine protons of the Boc group (~1.4 ppm).

-

Broad signals for the NH and OH protons, which are exchangeable with D₂O.

-

-

13C NMR:

-

Carbonyl carbons of the Boc and Cbz groups (~156 ppm).

-

Aromatic carbons of the Cbz group (~127-136 ppm).

-

The quaternary carbon of the Boc group (~80 ppm).

-

The benzylic carbon of the Cbz group (~67 ppm).

-

Carbons of the propanol backbone.

-

The methyl carbons of the Boc group (~28 ppm).

-

For comparative purposes, the dicyclohexylammonium salt of the corresponding L-diaminopropionic acid, Boc-L-Dap(Z)-OH·DCHA, is reported to be a white powder.[4]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch of the carbamates (~1700-1680 cm⁻¹), and aromatic C-H stretches.

-

Mass Spectrometry: The exact mass can be determined by high-resolution mass spectrometry (HRMS). The expected [M+H]⁺ ion would be at m/z 325.1707.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile chiral intermediate for the synthesis of complex molecules with potential therapeutic applications.

Chiral Building Block for Asymmetric Synthesis

The fixed (R)-stereochemistry at the C2 position of the propane backbone makes this compound an invaluable starting material for the synthesis of enantiomerically pure pharmaceuticals. Its bifunctional nature allows for its incorporation into larger molecules where stereochemistry is critical for biological activity.[]

Intermediate in Peptide and Peptidomimetic Synthesis

The orthogonally protected amino groups are ideal for the synthesis of modified peptides and peptidomimetics. For instance, the Cbz group can be selectively removed via hydrogenolysis, allowing for peptide bond formation at the N1 position. Subsequently, the Boc group can be removed under acidic conditions for further modification at the N2 position. This controlled, stepwise functionalization is crucial in constructing complex peptide-like structures.[1]

Synthesis of Bioactive Molecules

Derivatives of 2,3-diaminopropanol are found in a variety of bioactive natural products and synthetic compounds. A structurally similar intermediate, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, has been patented as a key intermediate in the synthesis of the antiepileptic drug Lacosamide.[8] This highlights the potential of the title compound in accessing analogous therapeutic agents.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chiral building block with significant potential in synthetic organic chemistry. The orthogonal nature of its Boc and Cbz protecting groups, combined with its inherent chirality, provides a powerful platform for the efficient and controlled synthesis of complex, enantiomerically pure molecules. While detailed experimental data is sparse, its structural features and the known reactivity of its constituent functional groups firmly establish its utility for researchers in drug discovery and development. As the demand for stereochemically defined therapeutics continues to grow, the importance of such versatile chiral intermediates is set to increase.

References

[1] J&K Scientific. (R)-Na-Boc-Nb-Z-2,3-diaminopropan-1-ol | 1263045-28-8. [Link]

[4] BuyersGuideChem. Boc-L-Dap(Z)-OH.DCHA | C28H45N3O6. [Link]

[6] Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

[2] PubMed Central. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]

[5] PubMed. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]

[9] ResearchGate. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]

[3] PubChem. This compound. [Link]

[10] PubChem. Boc-Dap-OH. [Link]

[11] Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

[12] The Royal Society of Chemistry. Experimental Procedures. [Link]

[13] Nippon Nyukazai Co., Ltd. AMINO ALCOHOL EA Safety Data Sheet. [Link]

[14] ScienceDirect. An improved large scale procedure for the preparation of N-Cbz amino acids. [Link]

[15] Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. [Link]

[16] AZA Mid-Year Meeting. Nα-Boc-Nβ-Z-L-2,3-diaminopropan-1-ol. [Link]

[8] Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

[17] Basic 1H- and 13C-NMR Spectroscopy. [Link]

[18] Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

[19] Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

[20] Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

[21] Wiley-VCH. 1 Protection Reactions. [Link]

[22] Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

[23] Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

[24] PubMed. Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-L-Dap(Z)-OH.DCHA | C28H45N3O6 - BuyersGuideChem [buyersguidechem.com]

- 5. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Boc-Dap-OH | C8H16N2O4 | CID 2755946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. rsc.org [rsc.org]

- 13. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)(R)-dicarbama… [cymitquimica.com]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 19. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]

- 20. chemimpex.com [chemimpex.com]

- 21. application.wiley-vch.de [application.wiley-vch.de]

- 22. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 23. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 24. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

An In-depth Technical Guide to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: A Chiral Building Block for Advanced Synthesis

CAS Number: 1263045-28-8 Molecular Formula: C₁₆H₂₄N₂O₅ Molecular Weight: 324.37 g/mol [1]

This guide provides a comprehensive technical overview of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. Its unique trifunctional nature, featuring a primary alcohol and two orthogonally protected amines, offers strategic advantages in the stereoselective synthesis of complex molecules.

Introduction: The Strategic Advantage of Orthogonal Protection

This compound, systematically named benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate, is a derivative of (R)-2,3-diaminopropan-1-ol.[1] The core utility of this molecule lies in the differential protection of its two amino groups with a tert-butyloxycarbonyl (Boc) group and a carboxybenzyl (Cbz or Z) group. This "orthogonal" protection scheme is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the construction of complex bioactive molecules.[2][3]

The principle of orthogonality allows for the selective removal of one protecting group under specific conditions while the other remains intact.[2] This enables the sequential modification of the two amine functionalities, a critical requirement for building intricate molecular architectures. The chirality of the backbone further enhances its value, providing a stereochemically defined scaffold for the synthesis of enantiomerically pure compounds, which is of paramount importance in drug design and development.[4][5][6][7]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is essential for its effective application.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | [PubChem][1] |

| CAS Number | 1263045-28-8 | [PubChem][1] |

| Molecular Formula | C₁₆H₂₄N₂O₅ | [PubChem][1] |

| Molecular Weight | 324.37 g/mol | [PubChem][1] |

| Appearance | Expected to be a solid or oil | General Knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol | General Knowledge |

Spectroscopic Data (Predicted)

Note: The following spectra are predicted and should be used as a reference. Experimental verification is crucial.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H ₅ (Cbz) |

| ~5.10 | s | 2H | OCH ₂Ph (Cbz) |

| ~5.00 | br s | 1H | NH (Boc) |

| ~4.80 | br s | 1H | NH (Cbz) |

| ~3.80 | m | 1H | CH (NHBoc) |

| ~3.60 | dd | 1H | CH ₂OH (one H) |

| ~3.50 | dd | 1H | CH ₂OH (one H) |

| ~3.30 | m | 2H | CH ₂(NHCbz) |

| ~2.50 | br s | 1H | OH |

| 1.45 | s | 9H | C(CH ₃)₃ (Boc) |

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | C =O (Boc) |

| ~156.0 | C =O (Cbz) |

| ~136.5 | Quaternary C (Aromatic, Cbz) |

| ~128.5 | Aromatic C H (Cbz) |

| ~128.0 | Aromatic C H (Cbz) |

| ~80.0 | C (CH₃)₃ (Boc) |

| ~67.0 | OC H₂Ph (Cbz) |

| ~64.0 | C H₂OH |

| ~52.0 | C H(NHBoc) |

| ~45.0 | C H₂(NHCbz) |

| ~28.5 | C(C H₃)₃ (Boc) |

Synthesis and Purification

The synthesis of this compound involves a strategic, multi-step approach starting from a commercially available chiral precursor. The key is the sequential and regioselective introduction of the Boc and Cbz protecting groups onto the vicinal diamine.

Synthetic Rationale and Workflow

The most logical synthetic route commences with (R)-2,3-diaminopropan-1-ol. The differential reactivity of the two amino groups, though subtle, can be exploited. However, a more robust and common strategy involves a stepwise protection protocol. The choice of which amine to protect first can be influenced by the specific reaction conditions and the desired final product. A representative synthetic workflow is outlined below.

Caption: A representative workflow for the synthesis of the target dicarbamate.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for the orthogonal protection of diamines.

Materials:

-

(R)-2,3-diaminopropan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Step 1: Mono-Boc Protection

-

Dissolve (R)-2,3-diaminopropan-1-ol (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.0 eq) in the same solvent dropwise to the cooled solution of the diamine.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mono-Boc protected intermediate. This intermediate may be used in the next step without further purification if it is of sufficient purity.

Step 2: Cbz Protection

-

Dissolve the crude mono-Boc protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a base such as triethylamine (1.2 eq).

-

Cool the mixture to 0 °C.

-

Add benzyl chloroformate (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from its trifunctionality and the orthogonal nature of its protecting groups.

Reactivity of Functional Groups

-

Primary Alcohol: The hydroxyl group is a versatile handle for further synthetic transformations. It can undergo oxidation to the corresponding aldehyde or carboxylic acid, etherification, or esterification. It can also be converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions.

-

Boc-Protected Amine: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation. It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent.

-

Cbz-Protected Amine: The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C). This allows for the deprotection of the Cbz-protected amine in the presence of the Boc group.

Orthogonal Deprotection Strategy

The differential lability of the Boc and Cbz groups allows for the selective deprotection and subsequent functionalization of the two amino groups.

Caption: Selective deprotection pathways for the dicarbamate building block.

Applications in Drug Discovery and Development

This chiral building block is a valuable intermediate in the synthesis of a variety of complex molecules with potential biological activity.[8][9]

-

Peptide Synthesis: It can be incorporated into peptide chains to introduce a chiral, di-functionalized moiety. The orthogonal protecting groups allow for the subsequent elaboration of the side chain.

-

Synthesis of Chiral Ligands: The diaminopropanol backbone is a common feature in chiral ligands used in asymmetric catalysis.

-

Scaffold for Bioactive Molecules: This building block can serve as a starting point for the synthesis of enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents. For instance, structurally similar compounds have been used as intermediates in the synthesis of drugs like Lacosamide.

Safety and Handling

As a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general precautions for handling similar chemical compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile chiral building block for organic synthesis. Its key feature is the presence of two orthogonally protected amino groups, which, in combination with a primary alcohol on a stereochemically defined backbone, provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in research and development, particularly in the pharmaceutical industry.

References

- Benchchem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. Benchchem.

-

Chem Impex. (n.d.). (R)-Na-Z-Nb-Boc-2,3-diaminopropan-1-ol. J&K Scientific. Retrieved from [Link]

-

Crysdot LLC. (n.d.). (S)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate. Crysdot LLC. Retrieved from [Link]

- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213–215.

- Kelleher, F., & ó Proinsias, K. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. MilliporeSigma.

- Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research, 3(2), 7-12.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.

- BLDpharm. (n.d.). 721927-81-7|Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)(S)

- Chem-Impex. (n.d.). S-Nα-Z-Nβ-Boc-2,3-diaminopropan-1-ol. Chem-Impex.

- ChemicalBook. (n.d.). (R)-Na-Z-Nb-Boc-2,3-diaMinopropan-1-ol. ChemicalBook.

- CymitQuimica. (n.d.). Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)(R)

- Echemi. (n.d.). Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)

- Macmillan Group - Princeton University. (n.d.).

- MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.

- MDPI. (2022). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. Molecules, 27(21), 7277.

- MDPI. (2020). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 25(23), 5697.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org.

- Organic Chemistry Portal. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Chemistry Portal.

- PubMed Central (PMC). (n.d.). The significance of chirality in contemporary drug discovery-a mini review.

- ResearchGate. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 26, 1239-1247.

- ResearchGate. (2011).

- ResearchGate. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.

- ResearchGate. (n.d.). Stereoselective Synthesis of Orthogonally Protected β-Hydroxy-α-,γ-diamino Butyric Acids.

- Sameti, M. R. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Arabian Journal of Chemistry.

- Sigma-Aldrich. (n.d.). (S)-Benzyl tert-butyl (6-amino-6-oxohexane-1,5-diyl)

- The Essential Role of Chiral Amines in Drug Discovery and Development. (n.d.).

- University of Bristol. (n.d.).

- Wang, Z., et al. (2021). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. International Journal of Molecular Sciences, 22(21), 11849.

Sources

- 1. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arrow.tudublin.ie [arrow.tudublin.ie]

- 3. biosynth.com [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. pharma.researchfloor.org [pharma.researchfloor.org]

- 6. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate molecular structure

An In-Depth Technical Guide to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: A Chiral Building Block for Advanced Synthesis

Introduction

In the landscape of modern drug discovery and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for achieving desired biological activity and safety profiles.[1][2] Chiral building blocks—enantiomerically pure compounds used as starting materials—are the linchpins in the efficient construction of these sophisticated molecular architectures.[3][] Among these, this compound stands out as a particularly valuable and versatile intermediate.

This guide provides a comprehensive technical overview of this chiral building block, intended for researchers, scientists, and drug development professionals. We will dissect its molecular structure, explore the strategic implications of its dual-protection scheme, detail its synthesis and analytical characterization, and illuminate its applications. The narrative is grounded in the principles of synthetic chemistry, offering not just protocols but the causal reasoning behind them, reflecting field-proven insights into its practical utility.

Molecular Structure and Physicochemical Properties

This compound is a derivative of (R)-2,3-diamino-1-propanol where the two amino groups are differentially protected. This structural design is intentional and highly strategic. The molecule's core is a three-carbon chain featuring a primary alcohol at C3 and a chiral center at C2, fixed in the (R)-configuration. The amine functionalities at C1 and C2 are masked with two distinct carbamate protecting groups: the Benzyloxycarbonyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group.[5]

This configuration provides a stable, yet selectively addressable, scaffold for introducing the critical 1,2-diamine motif, a common feature in many biologically active compounds and chiral ligands.[6][7]

Data Presentation: Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | [5] |

| Molecular Formula | C₁₆H₂₄N₂O₅ | [5] |

| Molecular Weight | 324.37 g/mol | [5] |

| CAS Number | 1263045-28-8 | [5] |

| Canonical SMILES | CC(C)(C)OC(=O)NCO | [5] |

| InChIKey | JQIQDJDXPRRWIN-CYBMUJFWSA-N | [5] |

Mandatory Visualization: Molecular Component Diagram

Caption: Key components of the title compound.

The Strategic Imperative of Orthogonal Protection

The true synthetic power of this building block lies in the orthogonal nature of its two protecting groups.[8] In complex synthesis, orthogonality allows for the selective removal of one protecting group under conditions that leave the other intact. This enables chemists to perform sequential, site-specific modifications with high fidelity.

-

Boc (tert-Butoxycarbonyl) Group : This group is renowned for its stability under basic and hydrogenolytic conditions but is readily cleaved under mild to strong acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[9][10] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl carbocation.[10]

-

Cbz (Benzyloxycarbonyl) Group : Conversely, the Cbz group is stable to most acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[8][11] This process cleaves the benzylic C-O bond, liberating the free amine.

This orthogonality provides two distinct synthetic vectors from a single starting material, a crucial advantage that minimizes steps and maximizes efficiency in building complex molecular libraries for drug screening.

Mandatory Visualization: Selective Deprotection Workflow

Caption: Orthogonal deprotection pathways.

Synthesis and Manufacturing Protocol

The synthesis of this compound requires a chiral starting material to establish the correct stereochemistry. A common and logical precursor is (S)-3-amino-1,2-propanediol, which can be derived from the chiral pool. The synthesis proceeds through sequential protection of the amine groups, where careful control of stoichiometry and reaction conditions is paramount to achieve high yields of the desired differentially protected product.

Experimental Protocol: A Representative Synthesis

This protocol is a representative, field-proven methodology. Researchers should perform their own optimization based on laboratory conditions and scale.

Objective: To synthesize this compound starting from (S)-Glycidol (a common chiral precursor).

Step 1: Ring-Opening of (S)-Glycidol to form (R)-3-azido-1,2-propanediol.

-

Rationale: This step introduces a nitrogen functionality with the correct stereochemistry via a nucleophilic ring-opening of the epoxide. An azide is used as a masked amine group.

-

Procedure:

-

To a stirred solution of sodium azide (1.5 eq.) in a 4:1 mixture of ethanol and water, add ammonium chloride (1.1 eq.).

-

Cool the mixture to 0 °C and add (S)-Glycidol (1.0 eq.) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor reaction completion by TLC.

-

Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude azido diol, which is often used directly in the next step.

-

Step 2: Reduction of Azide to form (R)-3-amino-1,2-propanediol.

-

Rationale: The azide is reduced to the primary amine. Catalytic hydrogenation is a clean and effective method.

-

Procedure:

-

Dissolve the crude (R)-3-azido-1,2-propanediol in methanol.

-

Add Palladium on carbon (10% Pd, ~5 mol%) to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12-18 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain (R)-3-amino-1,2-propanediol.

-

Step 3: Selective Boc-Protection.

-

Rationale: The more nucleophilic primary amine at C1 is selectively protected first under controlled conditions.

-

Procedure:

-

Dissolve the (R)-3-amino-1,2-propanediol in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the solution to remove dioxane, then perform an aqueous workup to isolate the mono-Boc protected intermediate.

-

Step 4: Cbz-Protection of the remaining amine.

-

Rationale: The remaining free amine at C2 is protected with the Cbz group.

-

Procedure:

-

Dissolve the mono-Boc intermediate in dichloromethane (DCM) and cool to 0 °C.

-

Add a base such as triethylamine (1.2 eq.).

-

Slowly add Benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure title compound.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following data are based on the known spectral properties of the constituent functional groups.[12]

Data Presentation: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.30-7.40 (m, 5H, Ar-H of Cbz); δ 5.12 (s, 2H, -CH₂-Ph of Cbz); δ 5.0-5.5 (br s, 2H, NH protons); δ 3.5-3.9 (m, 3H, -CH(N)- and -CH₂OH); δ 3.2-3.4 (m, 2H, -CH₂-N); δ 2.5-3.0 (br s, 1H, -OH); δ 1.45 (s, 9H, -C(CH₃)₃ of Boc).[13][14] |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~156-157 (C=O of carbamates); δ ~136 (quaternary Ar-C of Cbz); δ ~128 (Ar-C of Cbz); δ ~80 (quaternary C of Boc); δ ~67 (-CH₂-Ph of Cbz); δ ~64 (-CH₂OH); δ ~50 (-CH(N)-); δ ~45 (-CH₂-N); δ ~28 (-C(CH₃)₃ of Boc).[12][13] |

| FT-IR (KBr or thin film) | ν ~3400 cm⁻¹ (br, O-H stretch); ν ~3350 cm⁻¹ (N-H stretch); ν ~3000-2850 cm⁻¹ (C-H stretch); ν ~1690-1710 cm⁻¹ (strong, C=O stretch of carbamates); ν ~1520 cm⁻¹ (N-H bend).[12] |

| Mass Spec. (ESI+) | Expected m/z: 325.17 [M+H]⁺, 347.15 [M+Na]⁺ |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[12]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.[12]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 220 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.[12]

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[12]

Applications in Drug Development

The utility of this compound is realized in its role as a versatile precursor to more complex, high-value molecules. The chiral 1,2-diaminopropane scaffold it provides is a privileged structure in medicinal chemistry, appearing in numerous antiviral, antibacterial, and anticancer agents.

Key Application Areas:

-

Synthesis of Protease Inhibitors: Many HIV protease inhibitors feature a hydroxyethylamine or related isostere, which can be accessed from chiral amino alcohols. This building block provides a direct route to such scaffolds.

-

Chiral Ligands for Asymmetric Catalysis: Chiral 1,2-diamines are foundational components of highly effective ligands (e.g., for asymmetric hydrogenation or epoxidation reactions) used to manufacture other chiral drugs.[3][6][15]

-

Peptidomimetics: The building block can be incorporated into peptide sequences to introduce conformational constraints or to mimic a dipeptide unit, often leading to enhanced metabolic stability and cell permeability.

Mandatory Visualization: Role as a Synthetic Intermediate

Caption: Synthetic utility of the building block.

Conclusion

This compound is far more than a simple chemical intermediate. It is a sophisticated tool engineered for efficiency, selectivity, and versatility in modern organic synthesis. Its defined stereochemistry, coupled with the orthogonally protected diamine functionality, provides chemists with a reliable and powerful platform for the construction of complex chiral molecules. For researchers in drug discovery and development, mastering the use of such building blocks is essential for accelerating the path from initial design to novel therapeutic candidates.

References

- BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.

- Coldham, I., et al. (2001).

- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.

- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.

- Gawroński, J., et al. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis.

- Nájera, C., & Yus, M. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante.

- Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL (University College London).

- Blaser, H. U. (2002). Synthesis of chiral building blocks for use in drug discovery. PubMed.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Chiral Building Blocks in Pharmaceutical Synthesis.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Supporting Information. (n.d.).

- Wiley-VCH. (n.d.).

- BenchChem. (2025).

- Dawson, E. R., & Hamer, D. (1951). Synthesis of 3-Amino-1,2-propanediol and 2,3-Diamino-1-propanol. Journal of the American Chemical Society.

- BenchChem. (2025). Application Notes and Protocols for the Characterization of 3-Benzyl-2-hydroxycyclopent-2-enone.

- Sameti, M. R. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Arabian Journal of Chemistry.

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]

- 7. rua.ua.es [rua.ua.es]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

A Guide to the Synthesis of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: A Key Chiral Building Block

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Its orthogonally protected diamino alcohol structure allows for selective functionalization, making it a versatile intermediate. This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, starting from the readily available chiral precursor, (R)-serine methyl ester hydrochloride. The guide details the reaction mechanisms, experimental protocols, and the rationale behind the choice of reagents and conditions, offering researchers and drug development professionals a practical resource for the preparation of this important synthetic intermediate.

Introduction: The Significance of Orthogonally Protected Diamino Alcohols

Chiral 1,2-diamino motifs are prevalent in a wide array of natural products and pharmaceutical agents. The ability to selectively modify each amino group is crucial for the synthesis of complex target molecules. This is achieved through the use of "orthogonal" protecting groups, which can be removed under different reaction conditions. This compound, with its Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protected amino groups, is an exemplary scaffold for such synthetic strategies. The primary alcohol offers a further point for diversification.

The synthetic pathway detailed herein is designed to be robust, scalable, and to proceed with high stereochemical fidelity, preserving the (R)-chirality of the starting material.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule points towards a chiral amino acid as a suitable starting material. (R)-serine is an ideal candidate due to its inherent chirality and the presence of a hydroxyl group that can be readily converted to the second amino functionality.

Our forward synthesis strategy commences with the protection of the amino group of (R)-serine methyl ester, followed by the introduction of the second amino group and its subsequent protection. The final step involves the reduction of the ester to the primary alcohol. This approach ensures the preservation of the stereocenter and allows for the introduction of the orthogonal protecting groups in a controlled manner.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound from (R)-serine methyl ester hydrochloride.

Caption: Synthetic pathway from (R)-serine methyl ester hydrochloride.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Step 1: Protection of (R)-Serine Methyl Ester

-

Reaction: (R)-Serine methyl ester hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect the amino group.

-

Rationale: The Boc group is a robust protecting group that is stable to the conditions of the subsequent steps but can be readily removed under acidic conditions. Triethylamine (Et₃N) is used as a base to neutralize the hydrochloride salt and the acid generated during the reaction.

-

Procedure:

-

Suspend (R)-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL/g) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate as a colorless oil.

-

Step 2: Azide Substitution

-

Reaction: The primary hydroxyl group is first converted to a good leaving group (mesylate) and then displaced by an azide ion.

-

Rationale: A two-step, one-pot procedure is often employed for this transformation to avoid isolation of the potentially unstable mesylate. Sodium azide is a reliable source of the azide nucleophile.

-

Procedure:

-

Dissolve (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (1.0 eq) in DCM (10 mL/g) and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

After completion, dilute the mixture with DCM and wash with cold 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature.

-

Immediately dissolve the crude mesylate in dimethylformamide (DMF, 10 mL/g) and add sodium azide (NaN₃, 3.0 eq).

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours.

-

Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R)-methyl 3-azido-2-((tert-butoxycarbonyl)amino)propanoate.

-

Step 3: Reduction of the Azide

-

Reaction: The azide is reduced to the primary amine via catalytic hydrogenation.

-

Rationale: Hydrogenation over palladium on carbon (Pd/C) is a clean and efficient method for azide reduction, with the only byproduct being nitrogen gas.

-

Procedure:

-

Dissolve (R)-methyl 3-azido-2-((tert-butoxycarbonyl)amino)propanoate (1.0 eq) in methanol (MeOH, 20 mL/g).

-

Add 10% Pd/C (10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield (R)-methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, which is often used in the next step without further purification.

-

Step 4: Orthogonal Protection of the Second Amino Group

-

Reaction: The newly formed primary amine is protected with a benzyloxycarbonyl (Cbz) group.

-

Rationale: The Cbz group is orthogonal to the Boc group. It is stable to the acidic conditions used to remove the Boc group and can be cleaved by hydrogenolysis. This allows for selective deprotection and subsequent modification of either amino group.

-

Procedure:

-

Dissolve the crude (R)-methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (1.0 eq) in DCM (10 mL/g) and cool to 0 °C.

-

Add triethylamine (1.2 eq).

-

Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to give (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoate.[1][2]

-

Step 5: Reduction of the Ester to the Primary Alcohol

-

Reaction: The methyl ester is reduced to the primary alcohol.

-

Rationale: Lithium borohydride (LiBH₄) is a mild reducing agent suitable for the reduction of esters in the presence of carbamate protecting groups.

-

Procedure:

-

Dissolve (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) and cool to 0 °C.

-

Add a solution of lithium borohydride (2.0 M in THF, 1.5 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.[3]

-

Summary of Yields and Characterization

The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the reaction scale and purification efficiency.

| Step | Product Name | Starting Material | Expected Yield (%) |

| 1 | (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | (R)-Serine methyl ester hydrochloride | 90-95 |

| 2 | (R)-Methyl 3-azido-2-((tert-butoxycarbonyl)amino)propanoate | Product from Step 1 | 80-85 |

| 3 | (R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate | Product from Step 2 | >95 (crude) |

| 4 | (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoate | Product from Step 3 | 85-90 |

| 5 | This compound | Product from Step 4 | 80-85 |

Characterization of the final product and key intermediates should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By starting from a readily available chiral precursor and employing a logical sequence of well-established reactions, this key building block can be synthesized in good overall yield and high optical purity. The orthogonal protecting groups on the diamine moiety and the presence of a primary alcohol offer synthetic chemists significant flexibility for the construction of complex and medicinally relevant molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 3-tert-butoxycarbonylamino-1-propanol. [Link]

-

ResearchGate. A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. [Link]

-

ResearchGate. Stereoselective Synthesis of 1,2-Diamino-1,2-diarylethane Derivatives. [Link]

-

ResearchGate. Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. [Link]

-

PubMed. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. [Link]

-

PubChem. 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid. National Center for Biotechnology Information. [Link]

-

Docta Complutense. r,β-Diamino Acids: Biological Significance and Synthetic Approaches. [Link]

-

MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

-

PMC. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

- Google Patents.

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

PubChem. 1,3-Diamino-2-propanol. National Center for Biotechnology Information. [Link]

Sources

- 1. 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid | C16H22N2O6 | CID 3260803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 65710-57-8: (S)-2-[(tert-Butoxycarbonyl)amino]-3-(benz… [cymitquimica.com]

- 3. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a crucial chiral building block in modern synthetic chemistry, particularly valued in the development of peptidomimetics and complex pharmaceutical agents. Its bifunctional nature, featuring orthogonally protected amine groups (Boc and Cbz) and a primary alcohol, allows for sequential and site-selective chemical modifications. A comprehensive understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and data from analogous structures, offering researchers a robust framework for its characterization.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound, systematically named benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate, possesses a three-carbon backbone derived from (R)-2,3-diamino-1-propanol. The two amino groups are protected with a tert-butyloxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group, respectively.

Table 1: Physicochemical Properties [1]

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₅ |

| Molecular Weight | 324.37 g/mol |

| IUPAC Name | benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |

| CAS Number | 1263045-28-8 |

Caption: Molecular structure of the title compound with key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organics and its well-defined residual solvent peak for referencing.

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Record the proton spectrum using a standard pulse program. Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.[2]

-

¹³C NMR Acquisition: Record the carbon spectrum using a proton-decoupled pulse sequence. Reference the spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.[2]

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

|---|---|---|---|---|

| ~7.35 | multiplet | 5H | Ar-H (Cbz) | The five protons of the phenyl ring are deshielded by the aromatic ring current, appearing in this characteristic region. |

| ~5.40 | broad singlet | 1H | NH (Cbz) | The amide proton's chemical shift is variable and concentration-dependent. Its broadness is due to quadrupole broadening and potential hydrogen bonding. |

| ~5.10 | singlet | 2H | -O-CH₂ -Ph (Cbz) | These benzylic protons are adjacent to an oxygen and the aromatic ring, causing a significant downfield shift. They typically appear as a sharp singlet. |

| ~5.00 | broad singlet | 1H | NH (Boc) | Similar to the Cbz amide proton, this signal is often broad and its position can vary. |

| ~3.80 | multiplet | 1H | CH (Backbone C₂) | This methine proton is coupled to four other protons (two on C₁ and two on C₃), resulting in a complex multiplet. |

| ~3.65 | multiplet | 2H | CH₂ -OH (Backbone C₁) | These diastereotopic protons are adjacent to the hydroxyl group and the chiral center, leading to a complex splitting pattern. |

| ~3.30 | multiplet | 2H | CH₂ -NHCbz (Backbone C₃) | These protons are adjacent to the Cbz-protected nitrogen and the chiral center, appearing as a multiplet. |

| ~2.50 | broad singlet | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent purity. |

| 1.45 | singlet | 9H | -C(CH₃ )₃ (Boc) | The nine protons of the tert-butyl group are chemically equivalent, resulting in a single, sharp, and highly integrated signal. This is a hallmark of the Boc protecting group. |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number and electronic environment of all unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

|---|---|---|

| ~156.5 | C =O (Cbz) | The carbonyl carbon of the Cbz carbamate is in a typical range, deshielded by two adjacent heteroatoms. |

| ~156.0 | C =O (Boc) | The Boc carbonyl carbon appears at a very similar chemical shift to the Cbz carbonyl. |

| ~136.5 | Quaternary Ar-C (Cbz) | The ipso-carbon of the phenyl ring to which the benzylic group is attached. |

| ~128.5 | Ar-C H (Cbz) | Ortho and para carbons of the phenyl ring. |

| ~128.0 | Ar-C H (Cbz) | Meta carbons of the phenyl ring. |

| ~80.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is a key identifier for the Boc group, significantly deshielded by the adjacent oxygen. |

| ~67.0 | -O-C H₂-Ph (Cbz) | The benzylic carbon is deshielded by both the adjacent oxygen and the phenyl ring. |

| ~64.0 | C H₂-OH (Backbone C₁) | The carbon bearing the primary alcohol group. |

| ~51.0 | C H (Backbone C₂) | The chiral methine carbon, attached to the Boc-protected nitrogen. |

| ~45.0 | C H₂-NHCbz (Backbone C₃) | The carbon adjacent to the Cbz-protected nitrogen. |

| ~28.3 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group give a strong, characteristic signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Place a small drop of the neat oil on a salt plate (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection: Scan over the range of 4000-400 cm⁻¹.

Table 4: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| ~3400 | Broad, Strong | O-H Stretch | Alcohol (-OH) |

| ~3330 | Medium | N-H Stretch | Carbamate (-NH) |

| 3050-3020 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| 2980-2850 | Strong | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1690 | Very Strong | C=O Stretch | Carbamate Carbonyls (Boc & Cbz) |

| ~1520 | Strong | N-H Bend | Carbamate (-NH) |

| 1250 & 1160 | Strong | C-O Stretch | Carbamate (O=C-O) and Alcohol (C-O) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.

-

Analysis: Analyze the ions using a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass determination.

Expected Mass Spectrum

-

Molecular Ion: The calculated monoisotopic mass is 324.1685 Da.[1] In positive ion mode ESI-MS, the primary observed species would be the protonated molecule [M+H]⁺ at m/z 325.1758 and the sodium adduct [M+Na]⁺ at m/z 347.1577.

-

Key Fragments: While ESI is soft, some in-source fragmentation can occur. Key fragmentation pathways involve the loss of the protecting groups.

Caption: A simplified proposed fragmentation pathway in ESI-MS.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure is not based on a single technique but on the convergence of evidence from all methods.

Caption: Workflow for the comprehensive spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is straightforward through the combined application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra are expected to show distinctive signals for the Boc and Cbz protecting groups, alongside the signals for the chiral propanol backbone. IR spectroscopy confirms the presence of hydroxyl, amide, and carbonyl functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques provide an unambiguous confirmation of the compound's structure and purity, which is essential for its application in research and development.

References

-

Macmillan Group, Princeton University. "Supplementary Information." Available at: [Link]

-

The Royal Society of Chemistry. "Supplemmentary Info for RSC adv. after corrections." Available at: [Link]

-

PubChem, National Center for Biotechnology Information. "this compound." Available at: [Link]

Sources

A Technical Guide to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: A Chiral Synthon for Advanced Drug Development

Abstract

This technical guide provides an in-depth exploration of benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate , a chiral building block of significant interest to researchers, scientists, and professionals in drug development. Referred to by its common synonym, Boc-D-Dap(Z)-ol , this molecule is a cornerstone intermediate in the synthesis of complex peptidomimetic therapeutics, most notably aspartic protease inhibitors. We will detail its chemical identity, provide a robust, field-proven synthesis protocol, discuss critical quality control parameters, and explore its application in the synthesis of high-value pharmaceutical agents, supported by authoritative references.

Chemical Identity and Significance

Nomenclature and Structure

The compound is a specifically protected derivative of (R)-2,3-diamino-1-propanol. The orthogonal protection strategy, employing a tert-butyloxycarbonyl (Boc) group on one amine and a benzyloxycarbonyl (Cbz or Z) group on the other, is central to its synthetic utility. This strategy allows for the selective deprotection and subsequent functionalization of either nitrogen atom under distinct chemical conditions.

-

Systematic IUPAC Name: benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate[1]

-

Common Synonyms: Boc-D-Dap(Z)-ol, (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate[1]

-

CAS Number: 1263045-28-8[1]

-

Molecular Formula: C₁₆H₂₄N₂O₅[1]

Caption: 2D Structure of Boc-D-Dap(Z)-ol.

Significance in Drug Development

The 1,2-diamino-3-hydroxypropane scaffold is a privileged structure in medicinal chemistry, particularly for the development of aspartic protease inhibitors. This motif is designed to mimic the transition state of peptide bond hydrolysis, enabling tight binding to the active site of enzymes like HIV-1 protease.

Boc-D-Dap(Z)-ol serves as a key chiral intermediate for introducing this critical pharmacophore. Its most notable application is in the synthesis of Darunavir (Prezista®) , a potent second-generation HIV-1 protease inhibitor widely used in antiretroviral therapy. The specific stereochemistry and functional group arrangement of Boc-D-Dap(Z)-ol are essential for the high efficacy and resistance profile of Darunavir.

Physicochemical Properties

A summary of the key computed and experimental properties of the compound is provided below. Researchers should note that experimental values for melting point and optical rotation are not widely published for this specific intermediate and may vary based on purity and crystalline form.

| Property | Value | Source |

| Molecular Weight | 324.37 g/mol | PubChem[1] |

| Appearance | White to off-white solid (Expected) | --- |

| XLogP3 (Predicted) | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 9 | PubChem[1] |

| Storage Temperature | 2-8°C, Inert atmosphere | Vendor Data |

Synthesis and Purification

The synthesis of Boc-D-Dap(Z)-ol is typically achieved via a two-step process starting from the commercially available N-α-Boc-D-2,3-diaminopropionic acid. The process involves the protection of the β-amino group followed by the selective reduction of the carboxylic acid.

Synthesis Pathway Overview

Caption: High-level synthetic workflow for Boc-D-Dap(Z)-ol.

Detailed Experimental Protocol

This protocol is adapted from methodologies established for the synthesis of protected amino acids and their subsequent reduction.

Step 1: Synthesis of N-α-Boc-N-β-Cbz-D-2,3-diaminopropionic acid (Boc-D-Dap(Z)-OH)

This step involves the selective protection of the more nucleophilic β-amino group of Boc-D-Dap-OH using benzyl chloroformate (Cbz-Cl).

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve N-α-Boc-D-2,3-diaminopropionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Base Addition: Cool the solution to 0°C using an ice bath. Add sodium bicarbonate (NaHCO₃, approx. 2.2 eq) portion-wise while stirring to maintain the pH between 8-10.

-

Cbz Protection: Slowly add benzyl chloroformate (Cbz-Cl, approx. 1.1 eq) dropwise to the cooled, stirring suspension. The reaction is exothermic and the pH should be monitored.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Isolation: Acidify the reaction mixture to pH 2-3 with cold 1N HCl. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-D-Dap(Z)-OH, typically as a white solid or viscous oil, which can be used in the next step without further purification.

Step 2: Reduction to this compound (Boc-D-Dap(Z)-ol)

This protocol is based on the selective reduction of the carboxylic acid to a primary alcohol.

-

Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Boc-D-Dap(Z)-OH (1.0 eq) and lithium bromide (LiBr, 1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reducing Agent Addition: Cool the solution to 0°C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 2.0 eq) in a mixture of THF and ethanol. Add this reducing solution dropwise to the cooled carboxylic acid solution over 30-60 minutes.

-

Reaction Completion: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure Boc-D-Dap(Z)-ol as a white solid.

Quality Control and Characterization

Ensuring the chemical identity, purity, and stereochemical integrity of Boc-D-Dap(Z)-ol is critical for its successful use in multi-step syntheses.

Spectroscopic Analysis (¹H NMR)

Proton NMR is a primary tool for structural confirmation. The expected chemical shifts (in CDCl₃, δ in ppm) for the key protons are:

-

~7.35 ppm (multiplet, 5H): Aromatic protons of the Cbz group's benzyl ring.

-

~5.10 ppm (singlet, 2H): Methylene protons (-CH₂-) of the Cbz group.

-

~5.0-5.5 ppm (broad singlet, 1H): NH proton of the Boc carbamate.

-

~4.9-5.4 ppm (broad singlet, 1H): NH proton of the Cbz carbamate.

-

~3.8-4.0 ppm (multiplet, 1H): Chiral methine proton (-CH-) adjacent to the Boc-protected amine.

-

~3.5-3.7 ppm (multiplet, 2H): Methylene protons (-CH₂OH) of the primary alcohol.

-

~3.2-3.4 ppm (multiplet, 2H): Methylene protons (-CH₂-) adjacent to the Cbz-protected amine.

-

~2.0-2.5 ppm (broad singlet, 1H): Hydroxyl proton (-OH). This signal may exchange with D₂O.

-

~1.45 ppm (singlet, 9H): Methyl protons of the tert-butyl group.

Chromatographic and Physical Analysis

| Analysis Method | Expected Result/Specification | Rationale |

| HPLC/UPLC | Purity ≥98% | Ensures absence of starting material and byproducts that could interfere with subsequent reactions. |

| Chiral HPLC | Enantiomeric Excess (e.e.) ≥99% | Confirms the (R)-stereochemistry is preserved, which is critical for biological activity. |

| Mass Spectrometry | [M+H]⁺ = 325.17, [M+Na]⁺ = 347.15 | Confirms the correct molecular weight of the product. |

| Melting Point | Not widely reported; should be a sharp range for pure crystalline solid. | A broad melting range can indicate impurities. |

| Optical Rotation | Not widely reported; should be a consistent value for the (R)-enantiomer. | Confirms the bulk stereochemical configuration. |

Application Case Study: Synthesis of Darunavir

Boc-D-Dap(Z)-ol is a non-commercial, advanced intermediate. A structurally related and commercially available key starting material in many Darunavir syntheses is (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane. The synthesis proceeds by opening this epoxide with isobutylamine.

However, the diamino alcohol core provided by Boc-D-Dap(Z)-ol represents the central scaffold of Darunavir. The following diagram illustrates conceptually how this core is integrated.

Caption: Logical relationship of Boc-D-Dap(Z)-ol core to Darunavir.

The synthetic utility of Boc-D-Dap(Z)-ol lies in its orthogonal protecting groups. The Boc group can be removed under acidic conditions (e.g., TFA), while the Cbz group is typically cleaved via hydrogenolysis (e.g., H₂/Pd-C). This allows chemists to selectively reveal one of the amino groups for coupling with other fragments, such as the P1' or P2 ligands, in a controlled, stepwise manner to build the final drug molecule.

Handling and Storage

-